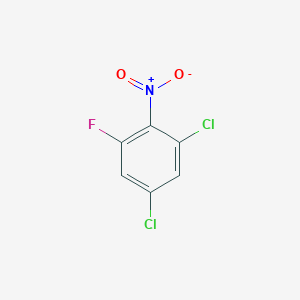![molecular formula C13H10Br2O4S2 B3048757 Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- CAS No. 18086-96-9](/img/structure/B3048757.png)
Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-
Übersicht
Beschreibung
Benzene is a colorless liquid that was first discovered by Michael Faraday in 1825. It is an organic chemical compound with the molecular formula C6H6. The benzene molecule is composed of six carbon atoms joined in a planar ring with one hydrogen atom attached to each .
Molecular Structure Analysis
Benzene has a planar molecular structure with a ring of six carbon atoms. This ring is conjugated, meaning it has alternating single and double bonds which are responsible for its aromatic properties . The specific molecular structure of “Benzene, 1,1’-[(dibromomethylene)bis(sulfonyl)]bis-” is not available in the sources I have access to.Chemical Reactions Analysis
Benzene undergoes substitution reactions rather than addition reactions due to its aromaticity. Some of the common reactions of benzene include nitration, sulfonation, halogenation, Friedel-Crafts alkylation, and acylation .Physical And Chemical Properties Analysis
Benzene is a colorless liquid with a characteristic odor. It is less dense than water and is slightly soluble in water. It is used primarily as a precursor to the manufacture of chemicals with more complex structure .Wirkmechanismus
The mechanism of action of Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- is not fully understood. However, it is believed that Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- binds to proteins through electrostatic interactions, causing conformational changes in the protein structure. This conformational change can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with the function of enzymes or proteins. However, it should be noted that Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- is a sulfonate ester, which can be hydrolyzed in the presence of water, releasing sulfonic acid. This can affect the pH of the solution and potentially interfere with the function of enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- is its ability to detect protein conformational changes with high sensitivity and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- has some limitations, including its potential to interfere with enzyme function and its sensitivity to pH changes.
Zukünftige Richtungen
There are several future directions for the use of Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- in scientific research. One potential direction is the development of new fluorescent probes based on Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-, which can detect protein conformational changes with higher sensitivity and specificity. Another direction is the use of Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- in the study of protein-protein interactions in complex biological systems, such as the human body. Finally, Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- may also be used in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- is a useful tool for studying protein conformational changes and protein-protein interactions. It is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, it has some limitations, including its potential to interfere with enzyme function and its sensitivity to pH changes. There are several future directions for the use of Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- in scientific research, including the development of new fluorescent probes and the study of protein-protein interactions in complex biological systems.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and protein folding. It has also been used as a fluorescent probe for the detection of protein conformational changes. Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- has been shown to be a useful tool for studying the thermodynamics and kinetics of protein folding, as well as the interactions between proteins and ligands.
Safety and Hazards
Eigenschaften
IUPAC Name |
[benzenesulfonyl(dibromo)methyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O4S2/c14-13(15,20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVFRADLELXFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(S(=O)(=O)C2=CC=CC=C2)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360363 | |
| Record name | Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18086-96-9 | |
| Record name | Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3048674.png)
![Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-](/img/structure/B3048676.png)
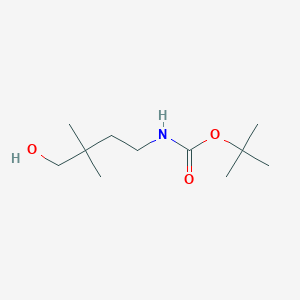

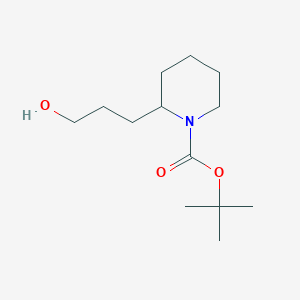
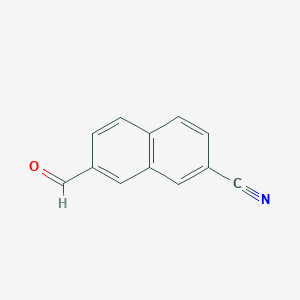

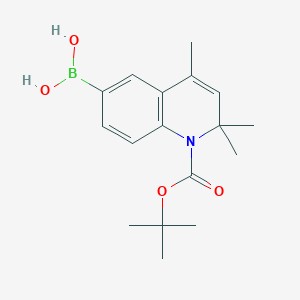
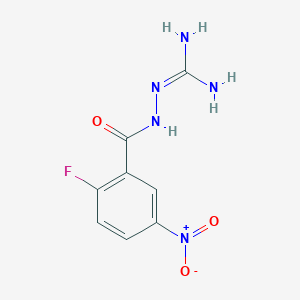

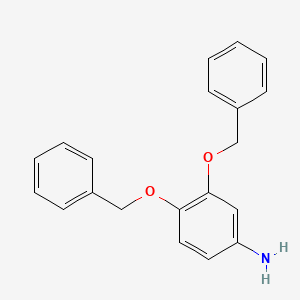
![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)
